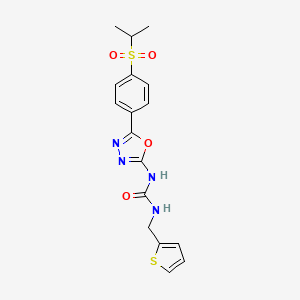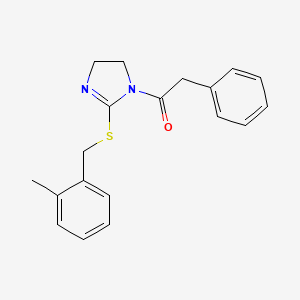
(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone is a complex organic molecule characterized by its unique structural features and multiple functional groups. Its intricate composition makes it a subject of significant interest in various scientific fields, particularly in medicinal chemistry and pharmacology.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of this compound generally involves a multi-step procedure, starting with the preparation of the core pyrrolidinyl and pyrazolyl moieties. Typical synthetic routes may include:
Formation of Pyrimidinyl Ether: The initial step involves the formation of 6-ethyl-5-fluoropyrimidin-4-yl ether through nucleophilic substitution reactions.
Pyrrolidinylation: The pyrrolidin-1-yl group is introduced via nucleophilic substitution, where 6-ethyl-5-fluoropyrimidin-4-yl ether reacts with a pyrrolidine derivative.
Pyrazolyl Methylation: Finally, the pyrazol-5-yl-methanone derivative is formed through methylation of 1-methyl-3-phenyl-1H-pyrazole with appropriate methylating agents.
Industrial Production Methods: Industrial production typically involves large-scale synthesis in batch reactors. Standard protocols emphasize stringent control over reaction conditions such as temperature, pressure, and pH to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, potentially forming N-oxide derivatives under the influence of oxidizing agents.
Reduction: Reduction reactions might lead to the formation of the corresponding alcohol or amine derivatives.
Substitution: The presence of multiple functional groups allows for substitution reactions, especially nucleophilic substitutions at the pyrimidinyl and pyrazolyl sites.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) serve as reducing agents.
Substitution: Nucleophilic substitution often employs reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products:
Oxidation: Formation of N-oxide derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile.
Aplicaciones Científicas De Investigación
This compound has diverse applications across multiple fields:
Chemistry: Used as a building block for more complex organic synthesis due to its reactive functional groups.
Biology: It serves as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications, particularly in designing drugs targeting specific enzymes or receptors due to its intricate molecular structure.
Industry: Utilized in the synthesis of specialized polymers or materials with unique chemical properties.
Mecanismo De Acción
The mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The compound's effects are mediated through interactions at the molecular level, altering the conformation or activity of the target proteins. This modulation can lead to downstream biological effects, making it useful in therapeutic contexts.
Comparación Con Compuestos Similares
When compared to other structurally related compounds, (3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(1-methyl-3-phenyl-1H-pyrazol-5-yl)methanone stands out due to its unique combination of functional groups that provide distinct reactivity and application profiles. Similar compounds might include:
(4-(pyrimidin-4-yloxy)pyrrolidin-1-yl)methanone: Lacks the fluorine substitution and ethyl group, resulting in different chemical properties.
1-phenyl-3-(pyrimidin-4-yloxy)-1H-pyrazole: Different functional group placement affects its reactivity and biological activity.
Propiedades
IUPAC Name |
[3-(6-ethyl-5-fluoropyrimidin-4-yl)oxypyrrolidin-1-yl]-(2-methyl-5-phenylpyrazol-3-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22FN5O2/c1-3-16-19(22)20(24-13-23-16)29-15-9-10-27(12-15)21(28)18-11-17(25-26(18)2)14-7-5-4-6-8-14/h4-8,11,13,15H,3,9-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGUOPHDZJWRTQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)OC2CCN(C2)C(=O)C3=CC(=NN3C)C4=CC=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[5-(2-Methyl-1,3-thiazol-4-yl)furan-2-yl]methanamine](/img/new.no-structure.jpg)

![[2-(2,4-Dichlorophenyl)cyclopropyl]methanamine](/img/structure/B2847830.png)


![N-(2-chlorobenzyl)-5-methylfuro[3,2-b]pyridine-2-carboxamide](/img/structure/B2847835.png)

![2-[(1-{4-[(1H-imidazol-1-yl)methyl]benzoyl}azetidin-3-yl)sulfonyl]-1-methyl-1H-imidazole](/img/structure/B2847838.png)
![2-[(2-Methoxypyridin-4-yl)methoxy]acetic acid](/img/structure/B2847840.png)


